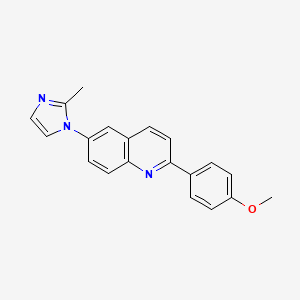
3-(4-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)thio)phenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)thio)phenyl)propanoic acid is an organic compound with a complex structure that includes a tert-butoxy group, a methyl group, and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)thio)phenyl)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common approach is to start with a phenylpropanoic acid derivative and introduce the tert-butoxy and thioether groups through a series of reactions involving reagents such as tert-butyl alcohol, thionyl chloride, and methyl iodide .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
化学反応の分析
Types of Reactions
3-(4-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)thio)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The tert-butoxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)thio)phenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)thio)phenyl)propanoic acid involves its interaction with specific molecular targets. The thioether linkage and tert-butoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- tert-Butyl (S)-2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride
- 3-{[(tert-butoxy)carbonyl]amino}-3-[4-(methylsulfanyl)phenyl]propanoic acid
Uniqueness
Compared to similar compounds, 3-(4-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)thio)phenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a tert-butoxy group and a thioether linkage makes it particularly versatile in various synthetic and research applications .
特性
分子式 |
C17H24O4S |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
3-[4-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]sulfanylphenyl]propanoic acid |
InChI |
InChI=1S/C17H24O4S/c1-16(2,3)21-15(20)17(4,5)22-13-9-6-12(7-10-13)8-11-14(18)19/h6-7,9-10H,8,11H2,1-5H3,(H,18,19) |
InChIキー |
VTWRPKUJSYRPMA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C)(C)SC1=CC=C(C=C1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)

![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)




